3-Hexyl-3-pentyldecanenitrile
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Overview
Description
3-Hexyl-3-pentyldecanenitrile: is an organic compound with the molecular formula C21H41N . It is characterized by a nitrile group (-CN) attached to a long aliphatic chain, making it a member of the nitrile family. This compound is notable for its unique structure, which includes a combination of hexyl and pentyl groups attached to a decanenitrile backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-3-pentyldecanenitrile typically involves the reaction of appropriate alkyl halides with sodium cyanide (NaCN) under controlled conditions. The reaction proceeds via nucleophilic substitution, where the cyanide ion replaces the halide ion, forming the nitrile group. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hexyl-3-pentyldecanenitrile undergoes several types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium cyanide (NaCN) in aprotic solvents like DMSO or DMF.
Major Products Formed:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Hexyl-3-pentyldecanenitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 3-Hexyl-3-pentyldecanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The long aliphatic chain may also influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems .
Comparison with Similar Compounds
3-Hexylthiophene: A thiophene derivative with similar aliphatic chain length.
3-Pentylthiophene: Another thiophene derivative with a pentyl group.
Decanenitrile: A simpler nitrile compound with a shorter aliphatic chain.
Uniqueness: 3-Hexyl-3-pentyldecanenitrile is unique due to its specific combination of hexyl and pentyl groups attached to a decanenitrile backbone. This structure imparts distinct physicochemical properties, such as solubility, reactivity, and potential biological activity, making it valuable for various applications in research and industry .
Properties
CAS No. |
59405-47-9 |
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Molecular Formula |
C21H41N |
Molecular Weight |
307.6 g/mol |
IUPAC Name |
3-hexyl-3-pentyldecanenitrile |
InChI |
InChI=1S/C21H41N/c1-4-7-10-12-15-18-21(19-20-22,16-13-9-6-3)17-14-11-8-5-2/h4-19H2,1-3H3 |
InChI Key |
SOULKXPPGBPHBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)(CCCCCC)CC#N |
Origin of Product |
United States |
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